5-(4-chloro-2-nitrophenyl)-2-furonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 5-(4-chloro-2-nitrophenyl)-2-furonitrile and related compounds involves several key steps, typically starting from basic furan derivatives and incorporating various functional groups such as nitro, chloro, and nitrile moieties through reactions like nucleophilic substitution, nitration, and the Knoevenagel condensation. These synthetic routes require precise control of reaction conditions to ensure the selective formation of the desired product.
Molecular Structure Analysis
The molecular structure of 5-(4-chloro-2-nitrophenyl)-2-furonitrile is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the compound's molecular geometry, the electronic distribution, and the nature of its chemical bonds, providing insights into its reactivity and properties.
Chemical Reactions and Properties
5-(4-chloro-2-nitrophenyl)-2-furonitrile participates in various chemical reactions, reflecting its reactivity profile. These include cycloaddition reactions, where it can act as a dienophile or dipolarophile due to its multiple functional groups. The presence of the nitrile group also allows for reactions like hydrolysis and reduction, expanding the compound's chemical versatility.
Physical Properties Analysis
The physical properties of 5-(4-chloro-2-nitrophenyl)-2-furonitrile, including its melting point, boiling point, solubility in different solvents, and crystal structure, are critical for its handling and application in various fields. These properties are influenced by the compound's molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 5-(4-chloro-2-nitrophenyl)-2-furonitrile are defined by its functional groups. The nitro group contributes to its electron-withdrawing capability, affecting its reactivity towards nucleophiles. The chloro group can participate in substitution reactions, while the nitrile group offers pathways for further functionalization.
Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., Rizzi, R., & Altomare, A. (2017). Synthesis, molecular and solid-state structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one: X-ray powder diffraction and DFT studies. Journal of Molecular Structure, 1143, 259-264. Link to source.
Hirao, I., & Kato, Y. (1972). Studies of the Synthesis of Furan Compounds. XXVII. Derivatives of 3-(5-Nitro-2-furyl)acrylonitrile. Bulletin of the Chemical Society of Japan, 45, 2055-2057. Link to source.
properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)furan-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN2O3/c12-7-1-3-9(10(5-7)14(15)16)11-4-2-8(6-13)17-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFRRLAMARNHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-nitrophenyl)furan-2-carbonitrile |
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